molecular formula C25H22BrN3O B5708906 5-bromo-N'-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide

5-bromo-N'-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide

Cat. No.: B5708906
M. Wt: 460.4 g/mol
InChI Key: YOMMTZFPHCWEOQ-LQKURTRISA-N
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Description

5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a bromine atom, an ethylphenyl group, and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves multiple steps. One common method starts with the bromination of an indole derivative to introduce the bromine atom. This is followed by the formation of the carbohydrazide moiety through a condensation reaction with hydrazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]-2-furohydrazide
  • 2,4-dichloro-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]benzohydrazide
  • 2-(2,3-dimethylphenoxy)-N’-[(1E)-1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]acetohydrazide

Uniqueness

5-bromo-N’-[(1E)-1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, ethylphenyl group, and carbohydrazide moiety distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-N-[(E)-1-(4-ethylphenyl)ethylideneamino]-3-phenyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O/c1-3-17-9-11-18(12-10-17)16(2)28-29-25(30)24-23(19-7-5-4-6-8-19)21-15-20(26)13-14-22(21)27-24/h4-15,27H,3H2,1-2H3,(H,29,30)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMTZFPHCWEOQ-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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